molecular formula C13H25N3O2 B568874 Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate CAS No. 867265-71-2

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Cat. No. B568874
CAS RN: 867265-71-2
M. Wt: 255.362
InChI Key: HCNFKJFDUHUDTA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H25N3O2 . It is a solid substance and is used in scientific research and laboratory experiments due to its unique properties.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known that this compound can act as a catalyst for certain reactions.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 255.36 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis and Characterization : A study conducted by Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a related compound, Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This compound was evaluated for its in vitro antibacterial and anthelmintic activities, showing moderate effectiveness (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Crystal Structure Analysis : Gumireddy et al. (2021) explored the crystal structure of a similar compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Their findings contribute to understanding the structural aspects of such compounds, which is crucial for their application in drug design (Gumireddy et al., 2021).

  • Polymethacrylates in Catalysis : Mennenga et al. (2015) synthesized polymethacrylates containing a piperazine derivative, which proved effective in acylation chemistry. These findings suggest applications in catalysis and material science (Mennenga, Dorn, Menzel, & Ritter, 2015).

  • Pharmacological Analysis : Chavez-Eng et al. (1997) developed a sensitive assay for the determination of a novel dopamine D4 receptor antagonist, highlighting the importance of piperazine derivatives in pharmacological research (Chavez-Eng, Constanzer, & Matuszewski, 1997).

  • Synthesis of Biological Intermediates : Kong et al. (2016) discussed the synthesis of a tert-butyl piperidine-carboxylate compound, highlighting its role as an intermediate in the production of biologically active compounds like crizotinib (Kong et al., 2016).

  • Antibacterial and Antifungal Activities : Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).

  • Analgesic Activity : Nie et al. (2020) studied N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a potent TRPV1 antagonist, demonstrating its effectiveness in alleviating chronic pain. This indicates the potential of similar compounds in pain management (Nie et al., 2020).

Mechanism of Action

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNFKJFDUHUDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867265-71-2
Record name tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
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